molecular formula C17H20N6O2S B12270339 3-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione

3-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B12270339
M. Wt: 372.4 g/mol
InChI Key: XVYMOUPCSJGGGQ-UHFFFAOYSA-N
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Description

3-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and drug development.

Preparation Methods

The synthesis of 3-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step procedures. The synthetic route often starts with the preparation of the benzothiazole core, followed by the introduction of the piperazine and pyrimidine moieties. Common reagents used in these reactions include various amines, halides, and catalysts. The reaction conditions often involve heating, stirring, and the use of solvents like toluene or ethanol .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. It often binds to enzymes or receptors, inhibiting their activity. The molecular pathways involved can include inhibition of kinase activity or modulation of neurotransmitter receptors .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and piperazine-containing molecules. Compared to these compounds, 3-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Some similar compounds include:

Properties

Molecular Formula

C17H20N6O2S

Molecular Weight

372.4 g/mol

IUPAC Name

2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine

InChI

InChI=1S/C17H20N6O2S/c1-2-18-15-7-8-19-17(20-15)23-11-9-22(10-12-23)16-13-5-3-4-6-14(13)26(24,25)21-16/h3-8H,2,9-12H2,1H3,(H,18,19,20)

InChI Key

XVYMOUPCSJGGGQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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